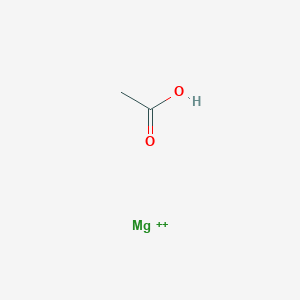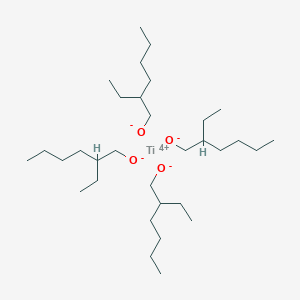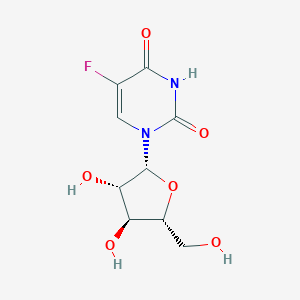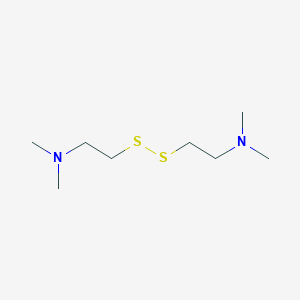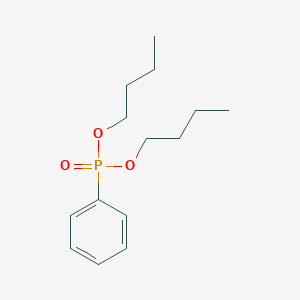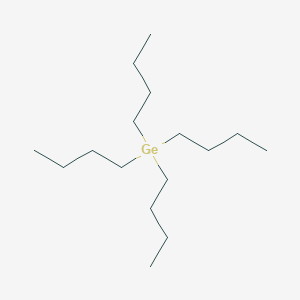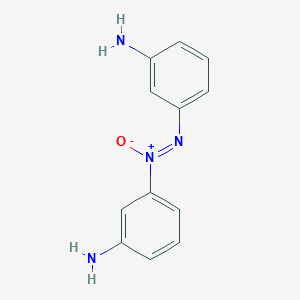
Azoxyaniline
Vue d'ensemble
Description
Azoxyaniline is a type of organic compound that is derived from aniline . It is a structural motif that represents the formally oxidized counterpart of the azo group . Azoxy compounds, including azoxyaniline, find numerous applications ranging from pharmaceuticals to functional materials .
Synthesis Analysis
The synthesis of azoxyaniline involves the oxidation of substituted anilines . One method utilizes a 2,2,2-trifluoroacetophenone-mediated oxidation process, transforming substituted anilines into azoxybenzenes . Another approach involves the use of Nb-peroxo@iron oxides as a catalyst for the oxidation of aniline into azoxybenzene .Molecular Structure Analysis
The molecular structure of azoxyaniline is related to its liquid crystalline properties . The study of these properties is crucial for understanding the behavior of azoxyaniline and similar compounds . Tools like “What is this?” (WIT) can be used for automated structure determination of small molecules .Chemical Reactions Analysis
Azoxyaniline, like other azoxy compounds, can undergo various chemical reactions . For instance, it can be used as a reagent for azoxy group transfer reactions . The study of these reactions is crucial for understanding the chemical behavior of azoxyaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of azoxyaniline are crucial for its function as a biomaterial . These properties are influenced by factors such as the ratio of oxidant to monomer concentration, the nature of the dopant used, and the temperature . Understanding these properties is essential for the effective use of azoxyaniline .Applications De Recherche Scientifique
Synthesis and Applications in Molecular Materials : Azobenzenes, which include azoxyaniline derivatives, are significant in many areas of science, particularly the chemical industry. They are primarily used as dyes and molecular switches due to their efficient cis-trans isomerization in the presence of appropriate radiation. The synthesis methods include azo coupling reaction, the Mills reaction, and the Wallach reaction (Merino, 2011).
Conducting Polymers : Polyaniline (PANI), derived from aniline (a related compound to azoxyaniline), is extensively studied for applications in alternative energy sources, erasable optical information storage, non-linear optics, membranes, etc. It's regarded as a typical redox process, with potential in cationic polymerization (Gospodinova & Terlemezyan, 1998).
Medical Applications : Azurin, a bacterial redox protein, shows potential in cancer treatment. It induces apoptosis in cancer cells, particularly those with a functional tumor suppressor protein p53. Azurin's redox properties and interaction with cellular mechanisms indicate potential for therapeutic applications (Yamada et al., 2002).
Environmental Technology : Activated carbon, used for the purification of drinking waters and wastewaters, can act as a redox mediator in the reduction of azo dyes, indicating its role in environmental cleanup and pollution control (van der Zee et al., 2003).
Enzymatic Wastewater Treatment : Research on the enzyme-catalyzed treatment of dye-derived arylamines (related to azoxyaniline) in water shows potential for industrial wastewater treatment. Soybean peroxidase was used to treat pollutants, indicating an environmentally friendly approach to wastewater management (Mukherjee et al., 2018).
Selective Oxidative Coupling : The catalytic selective oxidative coupling of secondary N-alkylanilines to produce azoxyarene, a key scaffold in organic molecules, shows the versatility of azoxy compounds in chemical synthesis and potential pharmaceutical applications (Ke et al., 2019).
Orientations Futures
The future directions for azoxyaniline research could involve further studies on its synthesis, properties, and applications . There is a need for more research on the synthesis of unsymmetric azoxy compounds . Additionally, the development of more stable, selective, and active catalysts under mild reaction conditions could be a future direction .
Propriétés
IUPAC Name |
(3-aminophenyl)-(3-aminophenyl)imino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c13-9-3-1-5-11(7-9)15-16(17)12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGYNCWNFYWANE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+](C2=CC=CC(=C2)N)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azoxyaniline | |
CAS RN |
101-13-3 | |
| Record name | Azoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




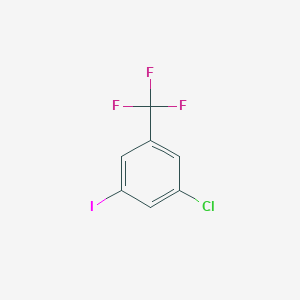
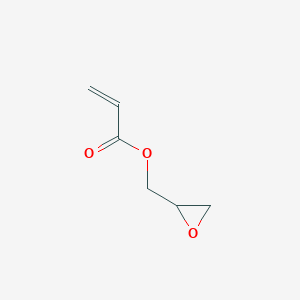

![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)
